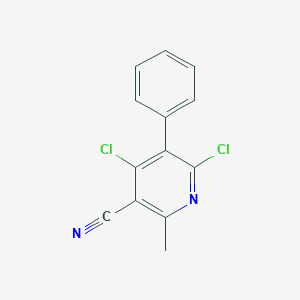

3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H8Cl2N2 and its molecular weight is 263.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The molecular formula of 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine is C13H8Cl2N2, with a molar mass of approximately 263.12 g/mol. The presence of the cyano group (−C≡N) is significant as it enhances the compound's reactivity. The dichloro and phenyl substituents are also expected to influence its physical and chemical characteristics, potentially impacting its interaction with biological targets.

Biological Activity Overview

Current literature indicates that the biological activity of this compound is not extensively explored. However, related pyridine derivatives have been studied for various pharmacological effects:

- Antitumor Activity : Pyridine derivatives have been recognized for their antitumor properties, with some compounds exhibiting significant inhibitory effects on cancer cell lines.

- Antiviral Properties : Certain pyridine-based compounds have shown antiviral activity against various viruses, suggesting potential applications in treating viral infections.

- Enzyme Inhibition : Some studies indicate that similar compounds can inhibit specific enzymes, which may provide insights into the mechanism of action for this compound.

While specific mechanisms for this compound remain largely uncharacterized, it is hypothesized that its interactions with biological molecules may involve:

- Binding Affinity : The cyano and halogen groups may facilitate interactions with proteins or nucleic acids.

- Enzyme Interaction : Preliminary studies suggest potential inhibitory effects on enzymes such as DPP-IV (Dipeptidyl Peptidase IV), which could be relevant in diabetes treatment.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Cyano-4-chloro-2-methylpyridine | Cyano and chloro substituents | Less halogenation compared to the target compound |

| 4,6-Dichloro-3-methylpyridin-2(1H)-one | Methyl and dichloro groups | Contains a ketone functional group |

| 3-Amino-4,6-dichloro-2-methylpyridine | Amino group instead of cyano | Potentially higher biological activity |

| 2-Methyl-4-(trifluoromethyl)pyridine | Trifluoromethyl group | Enhanced lipophilicity |

This table illustrates how variations in substituents can affect biological properties and reactivity.

Case Studies

- Antiviral Activity : A study on pyridine derivatives demonstrated that modifications at the C2 position significantly enhanced binding affinity to viral proteins (IC50 values in micromolar range). This suggests that similar modifications in this compound could yield promising antiviral agents.

- Antitumor Research : Investigations into related compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, studies indicated that certain pyridine derivatives inhibited tumor cell proliferation effectively at low concentrations.

Applications De Recherche Scientifique

Agrochemical Applications

Pesticide Development:

Given its chemical structure, 3-cyano-4,6-dichloro-2-methyl-5-phenylpyridine may be useful in the formulation of new agrochemicals. Compounds with similar frameworks have been utilized as herbicides and insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms.

Materials Science

Synthesis of Advanced Materials:

This compound can serve as a precursor in the synthesis of advanced materials such as organic semiconductors and dyes. The distinct electronic properties imparted by the dichloro and cyano substituents make it suitable for applications in organic electronics and photonic devices.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Cyano-4-chloro-2-methylpyridine | Cyano and chloro substituents | Less halogenation compared to the target compound |

| 4,6-Dichloro-3-methylpyridin-2(1H)-one | Methyl and dichloro groups | Contains a ketone functional group |

| 3-Amino-4,6-dichloro-2-methylpyridine | Amino group instead of cyano | Potentially higher biological activity |

| 2-Methyl-4-(trifluoromethyl)pyridine | Trifluoromethyl group | Enhanced lipophilicity |

This table illustrates how variations in substituents affect reactivity and biological properties. The presence of the cyano group in this compound imparts distinct chemical behavior compared to others lacking this feature.

Propriétés

IUPAC Name |

4,6-dichloro-2-methyl-5-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c1-8-10(7-16)12(14)11(13(15)17-8)9-5-3-2-4-6-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLSLRUDINNQOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)C2=CC=CC=C2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356499 |

Source

|

| Record name | 3-CYANO-4,6-DICHLORO-2-METHYL-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127581-38-8 |

Source

|

| Record name | 3-CYANO-4,6-DICHLORO-2-METHYL-5-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.